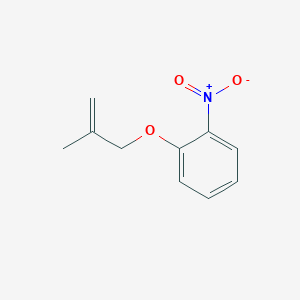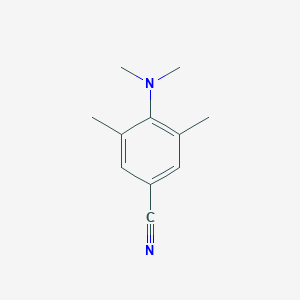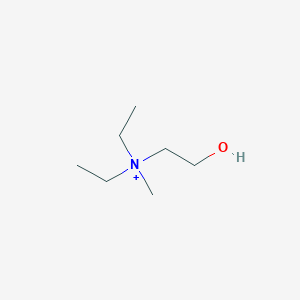
(2-Hydroxyethyl)methyldiethylammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxyethyl)methyldiethylammonium, also known as HEDMA, is a quaternary ammonium compound that is widely used in various scientific research applications. It is a colorless, odorless liquid that is soluble in water and polar solvents. HEDMA is a versatile compound that has a broad range of applications in the fields of chemistry, biology, and medicine.
Wirkmechanismus
(2-Hydroxyethyl)methyldiethylammonium works by forming a positively charged layer on the surface of cells, which allows it to penetrate cell membranes and interact with intracellular components. This mechanism of action makes (2-Hydroxyethyl)methyldiethylammonium an effective agent for drug delivery and gene therapy.
Biochemische Und Physiologische Effekte
(2-Hydroxyethyl)methyldiethylammonium has been shown to have low toxicity and is well tolerated by cells and tissues. It has been used in various in vitro and in vivo studies to investigate its effects on cell proliferation, differentiation, and gene expression. (2-Hydroxyethyl)methyldiethylammonium has been found to have a positive effect on cell growth and differentiation, making it a promising compound for tissue engineering applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2-Hydroxyethyl)methyldiethylammonium is its versatility and broad range of applications. It is also relatively easy to synthesize and has low toxicity, making it a safe and effective compound for use in laboratory experiments. However, (2-Hydroxyethyl)methyldiethylammonium can be difficult to purify and can be unstable under certain conditions, which can limit its use in some applications.
Zukünftige Richtungen
There are many future directions for research on (2-Hydroxyethyl)methyldiethylammonium, including the development of new drug delivery systems, the investigation of its effects on stem cell differentiation, and its potential use in tissue engineering applications. Further research is needed to fully understand the biochemical and physiological effects of (2-Hydroxyethyl)methyldiethylammonium and to optimize its use in various scientific research applications.
Synthesemethoden
(2-Hydroxyethyl)methyldiethylammonium can be synthesized by the reaction of diethylamine with epichlorohydrin and subsequent reaction with sodium hydroxide and 2-chloroethanol. This method is widely used in the laboratory synthesis of (2-Hydroxyethyl)methyldiethylammonium. The purity of (2-Hydroxyethyl)methyldiethylammonium can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
(2-Hydroxyethyl)methyldiethylammonium is used in various scientific research applications, including polymer synthesis, drug delivery systems, and gene therapy. It is also used as a surfactant and emulsifier in the production of cosmetics and personal care products.
Eigenschaften
CAS-Nummer |
13213-99-5 |
|---|---|
Produktname |
(2-Hydroxyethyl)methyldiethylammonium |
Molekularformel |
C7H18NO+ |
Molekulargewicht |
132.22 g/mol |
IUPAC-Name |
diethyl-(2-hydroxyethyl)-methylazanium |
InChI |
InChI=1S/C7H18NO/c1-4-8(3,5-2)6-7-9/h9H,4-7H2,1-3H3/q+1 |
InChI-Schlüssel |
BKMLGCPWXVBXHY-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(CC)CCO |
Kanonische SMILES |
CC[N+](C)(CC)CCO |
Verwandte CAS-Nummern |
1112-77-2 (iodide) |
Synonyme |
(2-hydroxyethyl)methyldiethylammonium diethylcholine diethylcholine acetate diethylcholine iodide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



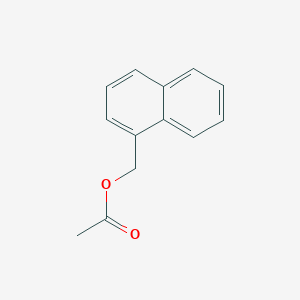
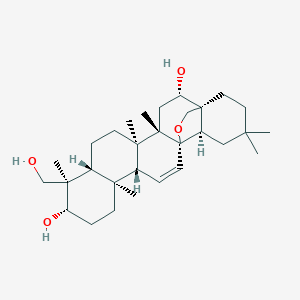
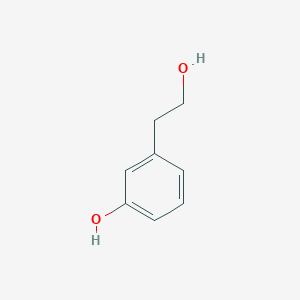
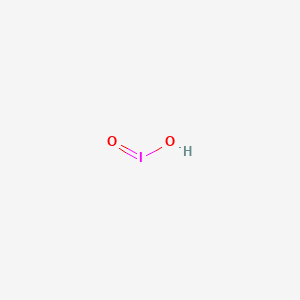
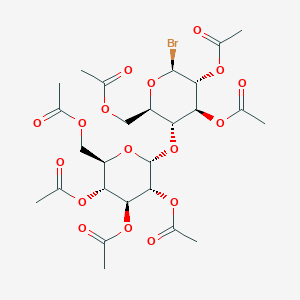
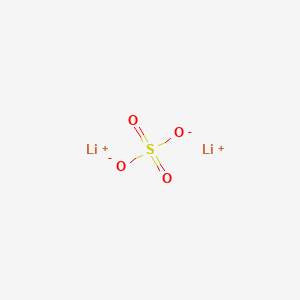
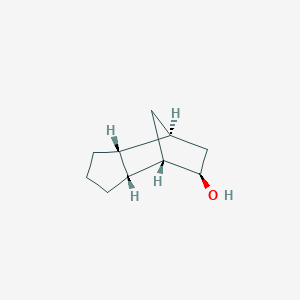
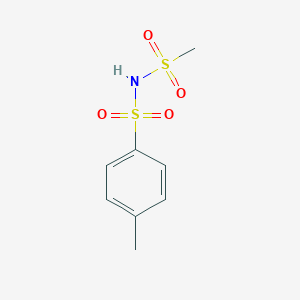
![2-Methoxy-4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B82552.png)

![Cadmium bis[oxido(dioxo)vanadium]](/img/structure/B82554.png)

